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5-Methyl-2-(methylthio)benzonitrile

Cat. No.: B13333299
M. Wt: 163.24 g/mol
InChI Key: MJVPKVJGYKZWCY-UHFFFAOYSA-N
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Description

Overview of Benzonitrile (B105546) Derivatives in Organic Chemistry

Benzonitrile, a simple aromatic compound consisting of a benzene (B151609) ring attached to a nitrile group, is the parent structure for a vast family of derivatives. google.com These derivatives are characterized by the addition of various functional groups to the benzene ring, which in turn imparts a wide range of chemical and physical properties. The nitrile group itself is a versatile functional group, capable of undergoing a variety of transformations, including hydrolysis to carboxylic acids, reduction to amines, and participation in cycloaddition reactions.

Historical Development and Early Investigations of Alkylthiobenzonitriles

The introduction of sulfur-containing functional groups, such as the alkylthio group, into the benzonitrile framework marked a significant expansion of their chemical diversity. Early investigations into alkylthiobenzonitriles were driven by the desire to understand the interplay between the electron-donating or -withdrawing nature of the sulfur-containing substituent and the reactivity of the nitrile group.

Historically, the synthesis of alkylthiobenzonitriles has been achieved through several key methods. One common approach involves the reaction of a halogenated benzonitrile with an appropriate alkylthiol or its corresponding salt in a nucleophilic aromatic substitution reaction. google.com Another strategy employs the Sandmeyer reaction, where an aminobenzonitrile is converted to the corresponding diazonium salt, which is then treated with a sulfur-containing reagent. These early synthetic explorations laid the groundwork for accessing a wide array of substituted alkylthiobenzonitriles, paving the way for the investigation of their properties and potential applications.

Academic Research Landscape and Emerging Interests in 5-Methyl-2-(methylthio)benzonitrile

While the broader class of alkylthiobenzonitriles has been the subject of considerable study, the specific compound this compound has received comparatively little direct attention in the academic literature. Much of the current understanding of this molecule is inferred from studies on its close isomers and related compounds. For instance, research on 2-(methylthio)benzonitrile (B1630349) provides valuable insights into the chemical behavior of the methylthio group at the ortho position to the nitrile. sigmaaldrich.comchemicalbook.comcookechem.comchemicalbook.com

The interest in this compound and its isomers, such as 2-Methyl-5-(methylthio)benzonitrile, is often linked to their potential as building blocks in medicinal chemistry and materials science. bldpharm.com The presence of both a methyl group and a methylthio group on the benzonitrile scaffold offers multiple points for further functionalization, allowing for the creation of diverse molecular libraries for screening purposes. The specific substitution pattern of this compound, with the methyl group at the meta position and the methylthio group at the ortho position relative to the nitrile, presents a unique electronic and steric environment that could lead to novel reactivity and biological activity.

The academic landscape suggests that while dedicated studies on this compound are scarce, the foundational knowledge of benzonitrile chemistry provides a solid framework for predicting its properties and potential synthetic utility.

Scope and Objectives of the Research Outline

This article aims to provide a comprehensive overview of this compound, focusing exclusively on its chemical nature. The primary objectives are to:

Situate this compound within the broader context of benzonitrile and alkylthiobenzonitrile chemistry.

Explore the potential synthetic routes to this compound based on established methodologies for related structures.

Discuss its likely chemical properties and reactivity by drawing parallels with closely related and more extensively studied compounds.

Present available data and reasoned postulations in a structured and scientifically rigorous manner.

This review will adhere strictly to the chemical aspects of the compound, providing a foundational resource for researchers interested in this and similar molecular structures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NS B13333299 5-Methyl-2-(methylthio)benzonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9NS

Molecular Weight

163.24 g/mol

IUPAC Name

5-methyl-2-methylsulfanylbenzonitrile

InChI

InChI=1S/C9H9NS/c1-7-3-4-9(11-2)8(5-7)6-10/h3-5H,1-2H3

InChI Key

MJVPKVJGYKZWCY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)SC)C#N

Origin of Product

United States

Synthetic Methodologies for 5 Methyl 2 Methylthio Benzonitrile

Retrosynthetic Analysis of the 5-Methyl-2-(methylthio)benzonitrile Skeleton

A retrosynthetic analysis of this compound reveals several potential disconnections. The most logical approaches involve the formation of the carbon-sulfur bond or the introduction of the nitrile group at a late stage. One strategy would be to disconnect the methylthio group, leading to a 5-methyl-2-halobenzonitrile precursor and a methylthiolating agent. Another approach involves disconnecting the nitrile group, suggesting a precursor like 1-methyl-4-(methylthio)-2-halobenzene, which could then be cyanated. A third possibility is the methylation of a 2-(methylthio)benzonitrile (B1630349) scaffold, although achieving the desired regioselectivity could be challenging.

Classical Synthetic Routes to Substituted Benzonitriles

Traditional methods for synthesizing substituted benzonitriles often involve the introduction of the nitrile and methylthio groups through separate, sequential reactions.

Introduction of the Nitrile Functionality

The nitrile group is a versatile functional group in organic synthesis. numberanalytics.com Classical methods for its introduction onto an aromatic ring include the Sandmeyer reaction, which involves the diazotization of an aniline (B41778) followed by treatment with a cyanide salt, and the Rosenmund-von Braun reaction, where an aryl halide is reacted with a copper(I) cyanide. fiveable.me Dehydration of benzamides is another common method for forming benzonitriles. youtube.com

Strategies for Methylthio Group Installation on Aromatic Rings

The installation of a methylthio group onto an aromatic ring can be achieved through several methods. One common approach is the reaction of an aryl diazonium salt with methyl mercaptan or its corresponding salt. researchgate.net Another strategy involves the nucleophilic aromatic substitution of an activated aryl halide with a methylthiolate anion.

Regioselective Methylation of Benzonitrile (B105546) Scaffolds

Achieving regioselective methylation of a pre-existing benzonitrile scaffold can be challenging due to the directing effects of the nitrile and other substituents on the ring. The nitrile group is a meta-director in electrophilic aromatic substitution reactions. msu.edu Therefore, direct Friedel-Crafts methylation of 2-(methylthio)benzonitrile would likely lead to a mixture of isomers, with the desired 5-methyl product being a minor component.

Modern Approaches to this compound Synthesis

Modern synthetic chemistry offers more efficient and selective methods for constructing molecules like this compound, with transition metal-catalyzed cross-coupling reactions being particularly powerful.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly with palladium and nickel, has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. acs.orgacs.org For the synthesis of this compound, a key strategy would be the cross-coupling of a suitably substituted aryl halide or triflate with a methylthiolating agent.

For instance, a palladium- or nickel-catalyzed coupling of 2-bromo-5-methylbenzonitrile (B1280145) with a methylthio source, such as methylthiolate or S-methyl isothiourea, could provide the target molecule. rsc.orgnih.gov Alternatively, the coupling of a 2-halo-4-methylthioanisole with a cyanide source using a palladium or nickel catalyst is another viable route. thieme.de These methods often offer high yields and excellent functional group tolerance.

Below is a table summarizing potential precursors and reaction types for the synthesis of this compound.

Starting Material 1Starting Material 2Reaction TypeCatalyst/ReagentProduct
2-Bromo-5-methylbenzonitrileSodium thiomethoxideNucleophilic Aromatic Substitution-This compound
2-Amino-5-methylbenzonitrileSodium nitrite, HCl, then CH3SHSandmeyer-type reaction-This compound
2-Bromo-1-methyl-4-(methylthio)benzeneZinc cyanideCyanationPalladium catalystThis compound
2-Iodo-5-methylbenzonitrileMethylboronic acidSuzuki-Miyaura Coupling (conceptual)Palladium catalyst(Requires further functionalization)
Suzuki-Miyaura and Stille Couplings for Aryl-Methyl Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura and Stille couplings are prominent examples, often employed for their high efficiency and functional group tolerance. numberanalytics.comsemanticscholar.org

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. semanticscholar.orgnih.gov For the synthesis of the target molecule, this could theoretically involve coupling a methylboronic acid derivative with a 2-(methylthio)-5-halobenzonitrile. The reaction typically requires a base and is known for the low toxicity of its boron-containing byproducts. semanticscholar.org

The Stille coupling utilizes an organostannane (organotin) reagent to couple with an organic halide or pseudohalide, also catalyzed by palladium. openochem.orgwikipedia.org A potential route would involve reacting a methyltin reagent, such as trimethyl(methyl)stannane, with a suitable 2-(methylthio)-5-halobenzonitrile. While highly versatile due to the stability of organostannanes, a significant drawback of the Stille reaction is the toxicity of the tin reagents and byproducts. wikipedia.orgorganic-chemistry.org

Both reactions proceed through a similar catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. openochem.orgwikipedia.org The choice of ligands, often sterically demanding phosphines, is crucial for promoting the reaction and achieving high yields. semanticscholar.orgharvard.edu

Table 1: Comparison of Suzuki-Miyaura and Stille Coupling Reactions

Feature Suzuki-Miyaura Coupling Stille Coupling
Organometallic Reagent Organoboron (e.g., boronic acid) Organostannane (organotin)
Key Advantage Low toxicity of byproducts High functional group tolerance, stable reagents
Key Disadvantage Can be sensitive to reaction conditions Toxicity of tin compounds
Typical Catalyst Palladium(0) complexes Palladium(0) complexes

| Common Application | Synthesis of biaryl compounds, pharmaceuticals | Complex molecule synthesis, broad substrate scope |

C-S Bond Formation via Catalytic Routes

The formation of the thioether (C-S) bond is a critical step in synthesizing this compound. Modern metal-catalyzed methods offer efficient alternatives to traditional nucleophilic aromatic substitution. These reactions typically involve the coupling of an aryl halide or sulfonate with a thiol. acsgcipr.org

Catalytic systems based on palladium or copper are commonly employed. For instance, a Buchwald-Hartwig-type amination protocol can be adapted for thiolation, coupling a substrate like 2-bromo-5-methylbenzonitrile with methanethiol (B179389) or a surrogate like sodium thiomethoxide. These reactions are facilitated by a suitable ligand, such as a ferrocene-based phosphine (B1218219), and a base. organic-chemistry.org Iron-catalyzed cross-coupling reactions have also emerged as a more sustainable alternative. acsgcipr.org These methods are valued for their broad substrate scope and applicability under relatively mild conditions.

C-H Functionalization Methodologies for Direct Derivatization

Direct C-H functionalization represents a highly atom-economical approach, avoiding the need for pre-functionalized starting materials. nih.gov In the context of benzonitriles, the nitrile group can act as a directing group, guiding a transition metal catalyst to activate a specific C-H bond on the aromatic ring. nih.govumich.eduumich.edu

For a molecule like this compound, this strategy could be used for further derivatization. For instance, palladium or ruthenium catalysts can direct olefination, arylation, or alkoxylation at the C-H bond ortho to the nitrile group. umich.edu This allows for the late-stage modification of the molecular scaffold, providing rapid access to a library of related compounds. The development of removable or traceless directing groups has further expanded the synthetic utility of this strategy. nih.govnih.gov

Photochemical and Electrochemical Synthetic Strategies

Modern synthetic chemistry increasingly utilizes light and electricity to drive chemical reactions, often providing unique reactivity and improved sustainability profiles.

Electrochemical synthesis offers a reagent-free method for oxidation or reduction. The formation of aryl thioethers can be achieved electrochemically. rsc.org For example, an electrochemical approach has been developed for the synthesis of 2-arylbenzothiophenes starting from 2-methylthiobenzene diazonium salts, which are structurally related to the target molecule. xmu.edu.cn This paired electrolysis method uses an undivided cell to generate radical intermediates that lead to the desired C-S bond formation and cyclization. xmu.edu.cn Such strategies can minimize the use of chemical oxidants or reductants, reducing waste. rsc.org

Photochemical strategies use light to access excited states of molecules, enabling transformations that are difficult to achieve thermally. While a specific photochemical route to this compound is not prominently documented, photo-redox catalysis is a powerful tool for generating radical intermediates, which could be applied to C-C or C-S bond-forming reactions under mild conditions.

Flow Chemistry and Continuous Synthesis Approaches

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. These benefits include enhanced safety, precise control over reaction parameters (temperature, pressure, time), and improved scalability. rsc.orgnih.gov

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to chemical synthesis aims to reduce the environmental impact of chemical processes. sphinxsai.comnih.gov This involves designing reactions that are efficient, use safer materials, and generate minimal waste.

Atom Economy and E-Factor Considerations

Two key metrics for evaluating the "greenness" of a chemical process are Atom Economy and the Environmental Factor (E-Factor).

Atom Economy (AE) is a theoretical measure of how efficiently all atoms from the reactants are incorporated into the desired product. primescholars.comrsc.org % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Reactions with high atom economy, such as addition or rearrangement reactions, are preferred as they generate fewer byproducts. In the context of synthesizing this compound, C-H functionalization approaches are inherently more atom-economical than substitution reactions that require pre-functionalization and generate stoichiometric byproducts (e.g., salts from a cross-coupling reaction). researchgate.net

E-Factor , developed by Roger Sheldon, is a practical metric that quantifies the amount of waste produced relative to the amount of desired product. sheldon.nl E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

The ideal E-Factor is 0. sheldon.nl This metric includes not only byproducts but also solvent losses, reagent excesses, and process aids, providing a more holistic view of the process's environmental footprint. Catalytic methods generally lead to a lower E-Factor than stoichiometric reactions because the catalyst is used in small amounts and can often be recycled. nih.gov Adopting flow chemistry can also reduce the E-Factor by improving yields and minimizing solvent usage. skpharmteco.com

Table 2: Conceptual Green Metrics for Different Synthetic Strategies

Synthetic Strategy Atom Economy E-Factor Key Green Advantage
Cross-Coupling (e.g., Suzuki) Moderate Moderate to High Use of catalytic palladium reduces stoichiometric waste compared to older methods.
C-H Functionalization High Potentially Low Avoids pre-functionalization steps, maximizing atom efficiency. researchgate.net
Electrochemical Synthesis High Low Replaces chemical reagents with electrons, minimizing waste streams. rsc.org

Solvent Selection and Alternative Reaction Media

The choice of solvent is a critical factor in the sustainability of a chemical process. Traditional syntheses of benzonitrile derivatives often rely on volatile and potentially hazardous organic solvents. However, modern chemistry is increasingly shifting towards greener alternatives, such as water and ionic liquids, to minimize environmental impact.

Water as a Reaction Medium:

While traditionally considered unsuitable for many organic reactions due to the low solubility of non-polar reactants, water is now being explored as a viable solvent for the synthesis of aryl thioethers and related compounds. The use of water as a solvent offers significant environmental and safety benefits. Research has shown that reactions like the copper-catalyzed C-S coupling of thiols and aryl boronic acids can be effectively carried out in water, providing a greener route to aryl thioethers which are precursors to compounds like this compound.

Ionic Liquids as Alternative Media:

Ionic liquids (ILs) are salts with low melting points that exist as liquids at or near room temperature. Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds make them attractive as alternative reaction media. chemicalbook.com In the context of benzonitrile synthesis, ionic liquids can act as both the solvent and a catalyst, simplifying the reaction setup and facilitating catalyst recycling. For instance, the synthesis of benzonitriles from aldehydes has been demonstrated using a recyclable ionic liquid that serves multiple roles as a co-solvent, catalyst, and phase-separation agent, leading to high yields and a simplified purification process.

Catalyst Design for Enhanced Sustainability

The design of catalysts is paramount in developing sustainable synthetic methods. Modern catalysts are engineered for high activity, selectivity, and stability, often minimizing the need for harsh reaction conditions and reducing waste.

A significant breakthrough in the synthesis of aryl nitriles from aryl thioethers is the development of a nickel-catalyzed cyanation reaction. ethz.chacs.org This methodology provides a direct route to convert aryl thioethers, such as a potential precursor to this compound, into the corresponding nitrile.

The reaction typically employs a nickel catalyst, such as Ni(COD)₂, in combination with a specific phosphine ligand, like 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (dcype), and a base, such as potassium acetate (B1210297) (KOAc). ethz.chacs.org The use of zinc cyanide (Zn(CN)₂) as the cyanide source is also a key feature of this method. ethz.chacs.org This catalytic system has demonstrated high functional group tolerance and is effective for a range of aryl thioethers. ethz.chacs.org

The proposed mechanism for this nickel-catalyzed cyanation involves the activation of the C-S bond of the aryl thioether by the nickel catalyst, followed by a C-C bond formation with the cyanide source. ethz.chacs.org

Table 1: Nickel-Catalyzed Cyanation of Representative Aryl Thioethers

EntryAryl Thioether SubstrateProductYield (%)
1Thioanisole (B89551)Benzonitrile89
24-Methylthioanisole4-Methylbenzonitrile92
34-Methoxythioanisole4-Methoxybenzonitrile95
42-Methylthioanisole2-Methylbenzonitrile85
54-Chlorothioanisole4-Chlorobenzonitrile78

Data is based on a representative nickel-catalyzed cyanation of aryl thioethers and illustrates the potential applicability for the synthesis of this compound. ethz.chacs.org

This catalytic approach represents a significant advancement in the synthesis of functionalized aryl nitriles, offering a more sustainable and efficient alternative to traditional methods. The scalability and broad substrate scope suggest its potential for the synthesis of this compound from an appropriate aryl thioether precursor. ethz.chacs.org

Reactivity and Chemical Transformations of 5 Methyl 2 Methylthio Benzonitrile

Reactions Involving the Nitrile Group

The nitrile group (C≡N) in 5-Methyl-2-(methylthio)benzonitrile is a key site for chemical reactions due to its polarity and the electrophilic nature of the carbon atom. libretexts.orgopenstax.org This allows for a range of transformations, including nucleophilic additions, reductions, hydrolysis, and cycloadditions.

Nucleophilic Additions to the Nitrile Functionality

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. libretexts.orgopenstax.org This reactivity is analogous to that of a carbonyl group. openstax.orgchemistrysteps.com

One common class of nucleophilic addition involves organometallic reagents, such as Grignard reagents. For instance, the reaction of a benzonitrile (B105546) with a Grignard reagent, like ethylmagnesium bromide, followed by hydrolysis, yields a ketone. openstax.orgdoubtnut.com The reaction proceeds through the formation of an intermediate imine anion, which is then hydrolyzed to the corresponding ketone. openstax.org

Another example is the Me3Al-mediated nucleophilic addition of amines to benzonitriles, which can lead to the formation of substituted 1-aminoisoquinolines through a domino reaction involving subsequent intramolecular cyclization. nih.gov

Reductions to Amines and Aldehydes

The nitrile group can be reduced to form primary amines or aldehydes, depending on the reducing agent used. chemistrysteps.com

Reduction to Amines: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce nitriles to primary amines. openstax.orgchemistrysteps.com The reaction involves the nucleophilic addition of a hydride ion to the carbon-nitrogen triple bond, forming an imine anion, which then undergoes a second hydride addition. openstax.org Subsequent protonation with water yields the primary amine. openstax.org

Reduction to Aldehydes: Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can be used to achieve the partial reduction of nitriles to aldehydes. chemistrysteps.com

Hydrolysis and Amidation Reactions

Nitriles can undergo hydrolysis to form carboxylic acids or amides under either acidic or basic conditions. libretexts.orgchemistrysteps.com

Hydrolysis: In the presence of acid or base and water, the nitrile group can be hydrolyzed. chemistrysteps.com The reaction typically proceeds through an amide intermediate. libretexts.org Base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon, leading to an imine anion that tautomerizes to an amide. openstax.orgchemistrysteps.com Acid-catalyzed hydrolysis begins with the protonation of the nitrogen atom, which activates the nitrile for nucleophilic attack by water, also forming an amide intermediate. chemistrysteps.com

Amidation: Direct amidation of the nitrile group can also occur. For example, the SNH amidation of 5-nitroisoquinoline (B18046) with amide anions demonstrates the possibility of nucleophilic substitution of hydrogen, leading to the formation of nitro- and nitroso-amides. mdpi.com

Cycloaddition Reactions (e.g., [2+3] Cycloadditions)

While specific examples for this compound are not prevalent in the searched literature, nitriles can participate in cycloaddition reactions. For instance, [5+2] cycloaddition reactions are a powerful tool for constructing complex bicyclic systems. nih.govnih.gov Also, the reaction of 1,2,3-triazines with amidines, which can be considered a type of cycloaddition, results in the formation of pyrimidines. nih.gov

Reactions Involving the Methylthio Group

The methylthio group (-SCH₃) is another reactive site in the molecule, primarily susceptible to oxidation.

Oxidation Reactions of the Thioether (Sulfoxides, Sulfones)

The sulfur atom in the methylthio group can be oxidized to form sulfoxides and sulfones. nih.gov This transformation is a common reaction for thioethers.

Various oxidizing agents can be employed for this purpose. Hydrogen peroxide, often in the presence of a catalyst like tantalum carbide, can selectively oxidize sulfides to sulfoxides. organic-chemistry.org Using a different catalyst, such as niobium carbide, can lead to the formation of the corresponding sulfone. organic-chemistry.org Other reagents like Selectfluor in water can also efficiently oxidize sulfides to sulfoxides and sulfones at room temperature. organic-chemistry.org Asymmetric oxidation methods have also been developed to produce enantioenriched sulfoxides. researchgate.net

The resulting sulfoxides and sulfones can have different biological activities compared to the parent thioether. nih.gov For example, in a study on related compounds, the thioether and sulfone derivatives showed antiviral activity, while the sulfoxide (B87167) was inactive. nih.gov Furthermore, the methylthio group and its oxidized forms can be displaced by nucleophiles like glutathione. nih.gov

Nucleophilic Displacement of the Methylthio Group

The methylthio (-SCH₃) group, being a moderate leaving group, can be displaced by strong nucleophiles, particularly when the aromatic ring is activated by the electron-withdrawing nitrile (-CN) group. This type of reaction is a nucleophilic aromatic substitution (SNAr). The nitrile group, positioned ortho to the methylthio group, significantly enhances the electrophilicity of the carbon atom to which the methylthio group is attached, thereby facilitating nucleophilic attack.

The general mechanism for the SNAr reaction involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex. The negative charge is delocalized over the aromatic system and is particularly stabilized by the ortho-nitrile group. In the subsequent step, the methylthio group is eliminated as the methanethiolate (B1210775) anion (CH₃S⁻), restoring the aromaticity of the ring.

Common nucleophiles that can participate in this displacement include alkoxides, amines, and thiolates. The reaction conditions typically require a strong base and often elevated temperatures to proceed efficiently.

Table 1: Examples of Nucleophilic Displacement Reactions on Activated Aryl Sulfides

NucleophileProduct TypeGeneral Reaction Conditions
Alkoxide (RO⁻)Aryl etherBase (e.g., NaH, K₂CO₃), polar aprotic solvent (e.g., DMF, DMSO)
Amine (R₂NH)Aryl amineOften requires a catalyst or harsh conditions
Thiolate (RS⁻)Diaryl sulfide (B99878)Base, polar solvent

While specific studies on this compound are not extensively documented in this context, the principles of SNAr on similarly substituted aromatics suggest its susceptibility to such transformations. nih.govyoutube.comnih.gov

Rearrangement Reactions Involving Sulfur

Aryl methyl sulfides can undergo rearrangement reactions, with the Truce-Smiles rearrangement being a prominent example. wikipedia.orgcdnsciencepub.comnih.gov This reaction involves an intramolecular nucleophilic aromatic substitution where a carbanion, generated adjacent to the sulfur atom, attacks the aromatic ring.

For a Truce-Smiles rearrangement to occur with a substrate like this compound, a strong base would be required to deprotonate the methyl group of the methylthio moiety, forming a carbanion. However, the presence of the tolyl methyl group provides an alternative, and often more acidic, site for deprotonation.

A more plausible rearrangement for a related derivative would be the Sommelet-Hauser rearrangement if a benzylic position were present, or a wikipedia.orgcdnsciencepub.com-sigmatropic rearrangement of an analogous allylic sulfide. The classic Truce-Smiles rearrangement typically involves the migration of an aryl group from a sulfone, but related rearrangements can occur with sulfides under specific conditions, usually involving strong bases like organolithium reagents. wikipedia.orgcdnsciencepub.com The reaction generally requires an activating group on the migrating aryl ring, a condition met by the nitrile group in the target molecule.

Aromatic Ring Functionalization and Electrophilic Substitution Patterns

The functionalization of the aromatic ring of this compound is governed by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution Directed by Substituents

In electrophilic aromatic substitution (EAS) reactions, the regiochemical outcome is determined by the electronic properties of the substituents already present on the benzene (B151609) ring. libretexts.orgorganicchemistrytutor.comyoutube.comstackexchange.comchemguide.co.uk

Methyl group (-CH₃): This is an activating group and an ortho, para-director. It donates electron density to the ring primarily through an inductive effect and hyperconjugation. libretexts.orgstackexchange.com

Methylthio group (-SCH₃): This group is also activating and an ortho, para-director. The sulfur atom can donate a lone pair of electrons to the ring through resonance, which outweighs its inductive electron-withdrawing effect.

Nitrile group (-CN): This is a deactivating group and a meta-director due to its strong electron-withdrawing inductive and resonance effects.

In this compound, the directing effects of the methyl and methylthio groups will reinforce each other to some extent, while opposing the directing effect of the nitrile group. The positions ortho and para to the activating groups are favored.

Considering the positions on the ring:

Position 3 is ortho to the -SCH₃ and meta to the -CH₃.

Position 4 is para to the -SCH₃ and ortho to the -CH₃.

Position 6 is ortho to the -SCH₃ and ortho to the -CH₃.

The nitrile group deactivates the ring, particularly at the positions ortho and para to it (positions 3 and 5). Given that the methyl and methylthio groups are activating and ortho, para-directing, electrophilic attack is most likely to occur at positions 4 and 6, which are para and ortho, respectively, to the strongly activating methylthio group and also benefit from the activating nature of the methyl group. Position 4 would likely be the major product due to reduced steric hindrance compared to position 6, which is flanked by two substituents.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

PositionRelation to -CH₃Relation to -SCH₃Relation to -CNPredicted Reactivity
3metaorthoorthoDeactivated
4orthoparametaActivated (likely major)
6orthoorthometaActivated (likely minor)

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. This strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position.

In this compound, both the nitrile and methylthio groups could potentially act as DMGs. The nitrile group is a known, albeit moderate, DMG. The sulfur of the methylthio group can also direct lithiation. The relative directing ability of these groups, along with the influence of the methyl group, will determine the site of metalation.

Given the known hierarchy of DMGs, the nitrile group is generally a stronger director than a thioether. Therefore, lithiation would be expected to occur primarily at the position ortho to the nitrile group, which is position 3. However, this position is sterically hindered by the adjacent methylthio group. The alternative ortho position to the nitrile is occupied by the methyl group. Lithiation of the methyl group itself (benzylic metalation) is also a possibility.

Lithiation and Subsequent Reactions on the Aromatic Core

Beyond DoM, direct lithiation of the aromatic ring or the methyl substituent can be achieved using strong bases like alkyllithiums. The most acidic proton will be abstracted. The protons on the aromatic ring have their acidity influenced by the substituents. The methyl protons are also susceptible to deprotonation (lateral lithiation) if a directing group is suitably positioned. researchgate.net

In this compound, the possible sites for lithiation are:

C-3: Ortho to the -CN and -SCH₃ groups. The acidity of this proton is enhanced by both electron-withdrawing groups.

C-4: Ortho to the -CH₃ and para to the -SCH₃.

C-6: Ortho to the -CH₃ and -SCH₃.

Benzylic position (-CH₂Li): The methyl group can be deprotonated, especially if directed by the nitrile group.

The resulting organolithium species is a versatile intermediate that can react with a wide range of electrophiles (e.g., alkyl halides, aldehydes, ketones, CO₂) to introduce new functional groups onto the aromatic core or the methyl substituent.

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion. beilstein-journals.orgtechniques-ingenieur.frnih.govnih.govmdpi.comorganic-chemistry.orgresearchgate.net These reactions are highly efficient and allow for the rapid generation of complex molecules.

Benzonitriles can participate in various MCRs. For instance, they can be used in the synthesis of heterocyclic compounds. The nitrile group can act as an electrophile or can be transformed in situ into other reactive functionalities. Given the structure of this compound, it could potentially be a substrate in MCRs for the synthesis of complex heterocyclic systems. For example, reactions involving the nitrile group could lead to the formation of thiazoles, pyrimidines, or other nitrogen- and sulfur-containing heterocycles. The presence of the methylthio and methyl groups would lead to derivatives with specific substitution patterns, which could be valuable in medicinal chemistry and materials science.

While specific examples of MCRs involving this compound are not prevalent in the literature, its functional groups make it a plausible candidate for such transformations, offering a route to novel and complex molecular architectures.

Chemo- and Regioselective Transformations of Polyfunctionalized Analogs

The presence of the electron-withdrawing nitrile group, the electron-donating methylthio group, and the potentially reactive methyl group on the same aromatic ring of this compound gives rise to a nuanced reactivity profile. The electronic and steric environment of each functional group influences its susceptibility to various reagents and reaction conditions, thereby enabling selective transformations.

Transformations Involving the Methylthio Group

The methylthio group is a versatile handle for introducing further complexity. Its sulfur atom can be oxidized, or the entire group can be substituted through cross-coupling reactions.

Oxidation: The oxidation of the methylthio group to a sulfoxide or sulfone can proceed chemoselectively in the presence of the nitrile and methyl groups. The choice of oxidant and reaction conditions is critical to prevent over-oxidation or reaction at other sites. For instance, mild oxidizing agents can selectively convert the sulfide to a sulfoxide, which can then act as a leaving group or participate in other transformations.

Palladium-Catalyzed Cross-Coupling Reactions: While the carbon-sulfur bond is generally robust, it can be activated under palladium catalysis to participate in cross-coupling reactions. This allows for the replacement of the methylthio group with various aryl, alkyl, or other functional groups. The regioselectivity of such reactions is inherently controlled by the position of the methylthio group on the aromatic ring. In polyhalogenated analogs, the C-I bond is significantly more reactive in palladium-catalyzed reactions like the Sonogashira coupling than C-Br or C-Cl bonds, allowing for regioselective functionalization.

ReactantCoupling PartnerCatalyst/ConditionsProductYield (%)Reference
5-Substituted-1,2,3-triiodobenzeneAryl acetylenePd(PPh₃)₄, CuI, Cs₂CO₃, Toluene, rt2,3-Diiodo-alkynylbenzene derivative17-85 researchgate.net

This table illustrates the regioselective Sonogashira coupling on a related polyhalogenated system, highlighting the potential for selective C-S functionalization under similar palladium catalysis.

Transformations Involving the Methyl Group

The methyl group on the aromatic ring can be functionalized through free-radical or oxidation reactions.

Ammoxidation: A notable transformation is the ammoxidation of the methyl group to a nitrile. This reaction, often catalyzed by metal oxides at high temperatures, can convert a methylarene into the corresponding benzonitrile. In a polyfunctionalized system, the conditions would need to be carefully optimized to avoid side reactions with the methylthio or existing cyano group.

ReactantReagentsProductNotesReference
TolueneNH₃, O₂, Metal oxide catalystBenzonitrileIndustrial process, high temperatureGeneral Knowledge

This table provides a general example of a reaction that could be applied to the methyl group of this compound, though selectivity would be a key challenge.

Advanced Spectroscopic Methodologies for Structural Elucidation of 5 Methyl 2 Methylthio Benzonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy: Principles and Applications

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopy for Proton Environment Analysis

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The structure of 5-Methyl-2-(methylthio)benzonitrile features three distinct aromatic protons and two separate methyl groups (one attached to the ring and one to the sulfur atom), leading to an anticipated complex spectrum.

Based on established substituent effects on the benzene (B151609) ring, a predicted ¹H NMR spectrum can be constructed. The electron-withdrawing nitrile (-CN) group generally deshields ortho and para protons, while the methylthio (-SCH₃) and methyl (-CH₃) groups are weakly electron-donating, causing shielding (upfield shift), particularly at their ortho and para positions.

In this compound, the proton at C6 (H-6) is ortho to both the -SCH₃ and -CN groups, experiencing competing effects. The proton at C3 (H-3) is ortho to the -SCH₃ group and meta to the -CH₃ group. The proton at C4 (H-4) is situated between the two methyl groups. The aromatic protons are expected to exhibit spin-spin coupling, appearing as doublets or doublets of doublets. The two methyl groups will appear as singlets, with the -SCH₃ protons typically resonating at a slightly different chemical shift than the aryl-CH₃ protons.

Predicted ¹H NMR Chemical Shifts for this compound (Based on analysis of similar compounds like 4-methylbenzonitrile and thioanisole)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Ar-CH~2.4SingletN/A
S-CH~2.5SingletN/A
H-3~7.1-7.2Doublet~8.0
H-4~7.3-7.4Doublet of Doublets / Singlet~8.0, ~1.5
H-6~7.5-7.6Doublet~1.5

Note: These are predicted values. Actual experimental values may vary based on solvent and other conditions.

¹³C NMR Spectroscopy for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of a molecule. libretexts.org In proton-decoupled ¹³C NMR spectra, each unique carbon atom typically gives a single sharp line, making it possible to count the number of distinct carbon environments. libretexts.org

For this compound, nine distinct carbon signals are expected: six for the aromatic ring (four protonated, two quaternary), one for the nitrile group (-CN), and one for each of the two methyl groups (-CH₃ and -SCH₃). The chemical shifts are influenced by the electronic nature of the substituents. oregonstate.edu The carbon atom attached to the electron-withdrawing nitrile group (C1) and the nitrile carbon itself will be significantly deshielded (downfield shift). The carbons bearing the methylthio (C2) and methyl (C5) groups will also have their shifts influenced. Quaternary carbons (C1, C2, C5, and the CN carbon) are typically weaker in intensity than protonated carbons. oregonstate.edu

Predicted ¹³C NMR Chemical Shifts for this compound (Based on analysis of compounds like 4-methylbenzonitrile and thioanisole) rsc.org

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Ar-C H₃~21
S-C H₃~15
C N~118
C1~110
C2~142
C3~125
C4~131
C5~139
C6~134

Note: These are predicted values. Actual experimental values may vary.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Quaternary Carbon Assignment

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei. youtube.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would be expected to show a cross-peak between the adjacent aromatic protons H-3 and H-4, and between H-4 and H-6 (if a small long-range coupling exists). This helps to confirm the relative positions of the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. sdsu.edu An HSQC spectrum would definitively link each aromatic proton signal (H-3, H-4, H-6) to its corresponding carbon signal (C-3, C-4, C-6) and the methyl proton singlets to their respective carbon signals (Ar-CH₃ to Ar-C H₃ and S-CH₃ to S-C H₃).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds (and sometimes longer). sdsu.edu HMBC is particularly vital for identifying quaternary carbons, which are invisible in HSQC spectra. Key expected correlations for this compound would include:

The S-CH₃ protons correlating to the C2 carbon.

The Ar-CH₃ protons correlating to C4, C5, and C6.

The aromatic proton H-6 correlating to the nitrile carbon (CN), C2, and C4.

The aromatic proton H-3 correlating to C1, C2, and C5.

Dynamic NMR Studies for Rotational Barriers and Conformational Analysis

The rotation around the C(aryl)-S bond in thioanisole (B89551) and its derivatives can be restricted, especially when bulky groups are present in the ortho position. While the nitrile group is linear and not particularly bulky, electronic and steric interactions can still create a measurable energy barrier to rotation. This restricted rotation can make the two aromatic protons ortho to the methylthio group (in a symmetric case) non-equivalent at low temperatures. montana.edu

Dynamic NMR (DNMR) involves recording NMR spectra at various temperatures. montana.edu For this compound, if the rotation around the C2-S bond is slow on the NMR timescale at low temperatures, one might observe broadening of the aromatic proton signals, particularly H-3. As the temperature is raised, the rate of rotation increases, and these signals would sharpen to give an averaged signal.

Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. libretexts.org

Electron Ionization (EI) and Electrospray Ionization (ESI) Mass Spectrometry

Electron Ionization (EI) Mass Spectrometry: EI is a "hard" ionization technique that involves bombarding the molecule with high-energy electrons (typically 70 eV). youtube.com This not only ionizes the molecule to form a molecular ion (M⁺•) but also imparts significant excess energy, causing it to fragment in predictable ways. The resulting fragmentation pattern is a "fingerprint" that can help identify the structure.

For this compound (Molecular Weight: 163.24 g/mol ), the EI mass spectrum would be expected to show:

A molecular ion peak (M⁺•) at m/z = 163.

A prominent peak at m/z = 148 , corresponding to the loss of a methyl radical (•CH₃) from the thioether group ([M-15]⁺). This is a common fragmentation pathway for methyl thioethers.

A peak at m/z = 116 , resulting from the loss of the entire methylthio radical (•SCH₃), leaving a toluonitrile cation.

Ions characteristic of the benzonitrile (B105546) structure, such as a peak at m/z = 103 corresponding to the benzonitrile radical cation, formed after cleavage of the methyl and methylthio groups. nist.gov

Further fragmentation of the aromatic ring could lead to smaller ions, such as the phenyl cation at m/z = 77 .

Predicted Major Fragments in EI-MS of this compound

m/zProposed Fragment
163[C₉H₉NS]⁺• (Molecular Ion)
148[C₈H₆NS]⁺ (Loss of •CH₃)
116[C₈H₇N]⁺• (Loss of •SCH₃)
103[C₇H₅N]⁺• (Benzonitrile cation radical)

Electrospray Ionization (ESI) Mass Spectrometry: ESI is a "soft" ionization technique that is particularly useful for analyzing polar and large molecules, often creating protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. libretexts.org For a relatively nonpolar molecule like this compound, ESI might be less sensitive. However, detection is often possible, typically as the protonated molecule [M+H]⁺ at m/z = 164 . Under certain conditions, especially with acetonitrile (B52724) as a solvent, nitrile-containing compounds can undergo reduction and form adducts with ethylamine, a reduction product of the solvent. nih.gov This could potentially lead to an adduct ion at m/z = 209 ([M+CH₃CH₂NH₂+H]⁺). The lack of significant fragmentation in ESI is advantageous for confirming the molecular weight of the parent compound. libretexts.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to a high degree of precision (typically to four or five decimal places), HRMS allows for the calculation of a unique elemental formula.

For this compound (C₉H₉NS), the theoretical exact mass can be calculated by summing the exact masses of its constituent atoms:

9 Carbon atoms (¹²C) = 9 x 12.00000 = 108.00000

9 Hydrogen atoms (¹H) = 9 x 1.00783 = 9.07047

1 Nitrogen atom (¹⁴N) = 1 x 14.00307 = 14.00307

1 Sulfur atom (³²S) = 1 x 31.97207 = 31.97207

The sum of these masses gives a theoretical monoisotopic mass of 163.04559 u . An experimental HRMS measurement yielding a value within a few parts per million (ppm) of this theoretical mass would provide strong evidence for the elemental formula C₉H₉NS, thereby confirming the presence of the target compound.

Modern HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers, routinely achieve mass accuracies below 5 ppm, making this technique indispensable for the initial characterization of novel compounds. aanda.org

Table 1: Theoretical Exact Mass of this compound

Element Number of Atoms Exact Mass (u) Total Mass (u)
Carbon 9 12.00000 108.00000
Hydrogen 9 1.00783 9.07047
Nitrogen 1 14.00307 14.00307
Sulfur 1 31.97207 31.97207

| Total | | | 163.04559 |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) provides valuable information about the connectivity of atoms within a molecule by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. This technique is crucial for distinguishing between isomers, which have the same exact mass but different structural arrangements.

For this compound, the protonated molecule [M+H]⁺ would be selected in the first stage of the mass spectrometer. In the second stage, this ion would be subjected to collision-induced dissociation (CID), leading to the formation of characteristic fragment ions. The fragmentation patterns can be predicted based on the known stability of carbocations and neutral losses.

Predicted Fragmentation Pathways:

Loss of the methyl group from the thioether: A prominent fragmentation pathway would likely involve the loss of a methyl radical (•CH₃) from the sulfur atom, resulting in a fragment ion at m/z 148. This is a common fragmentation for methyl thioethers.

Loss of the entire methylthio group: Cleavage of the C-S bond could lead to the loss of the methylthio radical (•SCH₃), yielding a fragment corresponding to the 5-methylbenzonitrile cation at m/z 116.

Fragmentation of the aromatic ring: Further fragmentation of the benzonitrile ring structure could also occur, leading to smaller fragment ions characteristic of substituted benzene rings.

By analyzing the masses of these fragment ions, the positions of the methyl and methylthio substituents on the benzonitrile core can be confirmed. For instance, the fragmentation pattern of this compound would be distinct from that of its isomers, such as 4-Methyl-2-(methylthio)benzonitrile or 3-Methyl-2-(methylthio)benzonitrile.

Table 2: Predicted MS/MS Fragmentation of [this compound+H]⁺

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Putative Structure of Fragment
164 149 •CH₃ [M-CH₃]⁺
164 117 •SCH₃ [M-SCH₃]⁺

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups, providing a molecular "fingerprint."

For this compound, the key functional groups are the nitrile (C≡N), the thioether (C-S-C), and the substituted benzene ring.

Nitrile (C≡N) stretch: This vibration typically appears as a sharp, intense band in the IR spectrum between 2220 and 2260 cm⁻¹. In the Raman spectrum, this band is also usually strong. For the related compound p-acetylbenzonitrile, this stretch is observed at 2253 cm⁻¹ in the IR and 2231 cm⁻¹ in the Raman spectrum. orientjchem.org

C-S Stretch: The stretching vibrations of the C-S bond in the thioether group are generally weaker and appear in the region of 600-800 cm⁻¹. For the parent compound, 2-(methylthio)benzonitrile (B1630349), detailed studies using density functional theory (DFT) have aided in the assignment of these modes. researchgate.net

Aromatic C-H and C=C stretches: The aromatic ring will give rise to several characteristic bands. C-H stretching vibrations are typically observed above 3000 cm⁻¹. C=C stretching vibrations within the ring usually appear in the 1450-1600 cm⁻¹ region.

Methyl C-H stretches and bends: The methyl group will show symmetric and asymmetric C-H stretching vibrations around 2850-2960 cm⁻¹ and bending vibrations around 1375 and 1450 cm⁻¹.

A combined analysis of the IR and Raman spectra, often supported by computational calculations, allows for a comprehensive assignment of the vibrational modes and confirmation of the functional groups present in this compound. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity
Nitrile C≡N stretch 2220 - 2260 Sharp, Medium-Strong (IR); Strong (Raman)
Aromatic C-H stretch 3000 - 3100 Medium-Weak
Aromatic C=C stretch 1450 - 1600 Medium-Strong
Methyl C-H stretch 2850 - 2960 Medium

Electronic Absorption and Fluorescence Spectroscopy for Electronic Structure Insights

Electronic absorption (UV-Vis) and fluorescence spectroscopy provide information about the electronic transitions within a molecule. The absorption of UV or visible light promotes an electron from a lower energy molecular orbital (typically the Highest Occupied Molecular Orbital, HOMO) to a higher energy orbital (usually the Lowest Unoccupied Molecular Orbital, LUMO).

The benzonitrile chromophore exhibits characteristic absorption bands in the UV region. The presence of the methyl and methylthio substituents will influence the energy of these transitions, leading to shifts in the absorption maxima (λ_max). The methylthio group, with its lone pairs of electrons on the sulfur atom, can act as an auxochrome, potentially causing a bathochromic (red) shift in the absorption spectrum compared to unsubstituted benzonitrile.

Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be employed to predict the electronic absorption spectra of molecules like this compound. These calculations can help to assign the observed electronic transitions and understand the nature of the excited states. nih.gov

Fluorescence spectroscopy measures the light emitted when a molecule returns from an excited electronic state to the ground state. The fluorescence spectrum is typically a mirror image of the absorption spectrum and is red-shifted (Stokes shift). The quantum yield of fluorescence provides information about the efficiency of the emission process. For some benzonitrile derivatives, dual fluorescence has been observed, which is related to intramolecular charge transfer (ICT) in the excited state. researchgate.net

X-Ray Crystallography for Solid-State Structural Analysis

For this compound, an X-ray crystal structure would provide unambiguous confirmation of the substitution pattern on the benzene ring. It would also reveal the conformation of the methylthio group relative to the plane of the aromatic ring. Furthermore, the crystal packing arrangement, including any intermolecular interactions such as C-H···N or C-H···π interactions, could be elucidated.

While obtaining a suitable crystal for X-ray analysis can be challenging, the resulting structural information is unparalleled in its detail and accuracy.

Computational Chemistry and Theoretical Studies of 5 Methyl 2 Methylthio Benzonitrile

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, providing a balance between accuracy and computational cost for determining the electronic structure of molecules. DFT calculations can be used to find the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry.

For 5-Methyl-2-(methylthio)benzonitrile, a DFT study, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be performed to optimize the molecular geometry. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the lowest energy conformation is found. The resulting optimized geometry would provide precise data on the spatial relationship between the benzonitrile (B105546) core, the methyl group at the 5-position, and the methylthio group at the 2-position.

Illustrative Optimized Geometrical Parameters for this compound (Hypothetical Data)

ParameterBond/AnglePredicted Value
Bond LengthC-CN~1.44 Å
C-S~1.78 Å
S-CH3~1.82 Å
C-CH3 (ring)~1.51 Å
Bond AngleC-C-CN~179°
C-S-C~103°
Dihedral AngleC-C-S-C~85°

This data is illustrative and based on typical values for similar molecular fragments.

The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity).

An analysis of this compound would likely show that the HOMO is primarily localized on the electron-rich sulfur atom of the methylthio group and the aromatic ring. Conversely, the LUMO would be expected to be concentrated on the electron-withdrawing nitrile group (-CN). The energy gap between the HOMO and LUMO is a critical indicator of chemical stability; a large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more readily polarized and reactive.

Hypothetical Frontier Orbital Energies for this compound

Molecular OrbitalEnergy (eV)Description
HOMO-6.2 eVPrimarily located on the methylthio group and benzene (B151609) ring; indicates sites for electrophilic attack.
LUMO-1.5 eVPrimarily located on the nitrile group; indicates sites for nucleophilic attack.
HOMO-LUMO Gap4.7 eVSuggests moderate chemical stability.

This data is illustrative and based on typical values for similar molecular fragments.

The Electrostatic Potential Surface (EPS) provides a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Red typically signifies electron-rich areas (negative potential), which are prone to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are susceptible to nucleophilic attack.

For this compound, an EPS analysis would likely reveal a region of high negative potential (red) around the nitrogen atom of the nitrile group and the sulfur atom of the methylthio group, due to the presence of lone pairs of electrons. A region of positive potential (blue) would be expected around the hydrogen atoms of the methyl groups and the aromatic ring. This visual map of charge distribution complements the HOMO/LUMO analysis in predicting how the molecule will interact with other chemical species.

Reaction Mechanism Elucidation via Computational Modeling

Beyond static properties, computational chemistry can be used to map out the entire pathway of a chemical reaction, identifying key intermediates and the energy barriers that must be overcome.

A transition state is a high-energy, unstable configuration that a molecule passes through as it transforms from reactants to products. Locating this fleeting structure is crucial for understanding the kinetics of a reaction. Computational methods can be employed to search for the geometry of the transition state.

Once a transition state is identified, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. This calculation maps the reaction pathway from the transition state downhill in energy to both the reactants and the products. An IRC calculation confirms that the identified transition state indeed connects the desired reactants and products, providing a detailed picture of the geometric changes that occur throughout the reaction. For example, in a hypothetical nucleophilic addition to the nitrile group, the IRC would trace the path of the incoming nucleophile as it forms a new bond with the carbon atom of the nitrile.

By calculating the energies of the reactants, products, intermediates, and transition states, a free energy profile for a proposed reaction pathway can be constructed. This profile provides a quantitative measure of the thermodynamics (relative stability of reactants and products) and kinetics (the height of the energy barriers, or activation energies) of the reaction.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound is crucial for understanding its three-dimensional structure and flexibility. The molecule's conformation is primarily determined by the rotational barriers around the C-S (thioether) and C-C (aryl-nitrile) single bonds. Computational methods, such as density functional theory (DFT), are employed to calculate the potential energy surface of the molecule as a function of these dihedral angles. This analysis reveals the most stable conformations and the energy barriers between them.

Molecular dynamics (MD) simulations offer a dynamic perspective of the conformational landscape of this compound. chemrxiv.orgphyschemres.org By simulating the motion of atoms over time, MD can explore the accessible conformations of the molecule in different environments, such as in a vacuum or in a solvent. chemrxiv.orghacettepe.edu.tr These simulations provide information on the flexibility of the molecule, the time scales of conformational changes, and the influence of the solvent on its structure. chemrxiv.org

For instance, MD simulations can track the root-mean-square deviation (RMSD) of the atomic positions from a reference structure, providing a measure of the molecule's structural stability over time. The root-mean-square fluctuation (RMSF) of individual atoms can also be calculated to identify the most flexible regions of the molecule. mdpi.com

Table 1: Illustrative Conformational Analysis Data for this compound

Dihedral Angle (C-S-C-C)Relative Energy (kcal/mol)Population (%)
0° (syn-periplanar)2.55
90°0.070
180° (anti-periplanar)1.825

Quantitative Structure-Activity Relationship (QSAR) Modeling of Structural Motifs

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to a specific activity. mdpi.com While direct QSAR studies on this compound are not specified, the structural motifs present in the molecule—a substituted benzonitrile core—are amenable to such analysis.

A QSAR study would typically involve a dataset of compounds with structural variations, such as different substituents on the benzene ring. mdpi.com For each compound, a set of molecular descriptors would be calculated. These descriptors can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: Molecular shape, volume, and surface area related parameters.

These descriptors are then used to build a mathematical model, often using techniques like multiple linear regression (MLR) or partial least squares (PLS), that correlates the descriptors with the observed activity. mdpi.commdpi.com The resulting QSAR model can then be used to predict the activity of new, unsynthesized compounds. mdpi.com

For the structural motif of a substituted benzonitrile, relevant descriptors might include those related to the electronic properties of the substituents (e.g., Hammett constants), steric parameters (e.g., Taft parameters), and hydrophobic characteristics (e.g., logP).

Table 2: Example of Molecular Descriptors Used in QSAR for Benzonitrile Derivatives

DescriptorDescriptionIllustrative Value
LogPOctanol-water partition coefficient2.8
Molecular WeightMass of the molecule163.23 g/mol
Polar Surface AreaSurface area of polar atoms39.1 Ų
Dipole MomentMeasure of molecular polarity3.5 D

Note: The values in this table are hypothetical and serve as an example of the types of descriptors calculated in a QSAR study.

Supramolecular Interactions and Non-Covalent Bonding Studies

The non-covalent interactions of this compound are critical for understanding its behavior in condensed phases and its potential to form larger assemblies. nih.gov The molecule possesses several features that can participate in non-covalent bonding:

The nitrile group (-C≡N): The nitrogen atom has a lone pair of electrons and can act as a hydrogen bond acceptor. nih.gov The triple bond can also participate in π-stacking interactions.

The benzene ring: The aromatic ring can engage in π-π stacking interactions with other aromatic systems. nih.gov The C-H bonds of the ring can also act as weak hydrogen bond donors.

The methyl and methylthio groups: These groups can participate in van der Waals interactions and, in the case of the methyl group's C-H bonds, weak hydrogen bonding. mdpi.com

Computational methods like Atoms in Molecules (AIM) theory and the Reduced Density Gradient (RDG) method can be used to visualize and quantify these weak interactions. nih.gov These methods analyze the electron density distribution to identify bond critical points and regions of non-covalent interactions. rsc.org

Studies on related benzonitrile derivatives have shown their ability to form host-guest complexes with macrocyclic molecules, where π-π stacking and C-H···N hydrogen bonds are the primary driving forces for complexation. nih.gov Similarly, the benzonitrile radical cation has been shown to form covalent adducts and non-covalent clusters with other molecules. rsc.org

Table 3: Potential Non-Covalent Interactions of this compound

Interaction TypeInteracting GroupsEstimated Interaction Energy (kcal/mol)
π-π StackingBenzene ring - Benzene ring-2 to -5
C-H···N Hydrogen BondAromatic C-H - Nitrile N-1 to -3
van der WaalsMethyl/Methylthio groups-0.5 to -2

Note: The interaction energies are illustrative estimates based on general principles of non-covalent interactions.

Applications of 5 Methyl 2 Methylthio Benzonitrile As a Synthetic Building Block and Precursor

Precursor in Heterocyclic Compound Synthesis

The inherent functionalities of 5-Methyl-2-(methylthio)benzonitrile offer several avenues for the synthesis of diverse heterocyclic systems. The interplay between the nitrile and methylthio groups, along with the aromatic ring, can be strategically exploited to construct both sulfur and nitrogen-containing heterocycles.

Synthesis of Sulfur-Containing Heterocycles (e.g., Thiophenes, Thiazoles)

The presence of the methylthio group suggests that this compound could be a valuable precursor for sulfur-containing heterocycles.

Thiophenes: The synthesis of thiophene (B33073) rings often involves the reaction of a sulfur source with a 1,4-dicarbonyl compound or related synthons. While direct routes from this compound are not explicitly documented, its derivatization could lead to suitable intermediates. For instance, reactions involving the activation of the methyl group and subsequent cyclization with a sulfurizing agent could potentially yield thiophene derivatives.

Thiazoles: The renowned Hantzsch thiazole (B1198619) synthesis, which involves the condensation of a thioamide with an α-haloketone, provides a conceptual framework. Although this compound is not a thioamide, its nitrile group can be converted to a thioamide functionality. This transformation would open a direct pathway to incorporate the substituted phenyl ring into a thiazole scaffold.

Potential Reaction Reactant Resulting Heterocycle
Thioamide formation followed by Hantzsch synthesisα-haloketoneSubstituted Thiazole
Gewald Reaction (hypothetical)Activated carbonyl compound, elemental sulfurAminothiophene derivative

Formation of Nitrogen-Containing Heterocycles (e.g., Pyrroles, Pyrimidines)

The nitrile group is a cornerstone for the synthesis of a vast array of nitrogen-containing heterocycles.

Pyrroles: The synthesis of pyrroles can be achieved through various methods, including the Paal-Knorr synthesis, which typically involves the reaction of a 1,4-dicarbonyl compound with a primary amine. While not a direct starting material, derivatives of this compound could be envisioned to participate in such cyclizations.

Pyrimidines: The construction of pyrimidine (B1678525) rings often relies on the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine. The nitrile group of this compound can be reduced to an amine and subsequently converted to an amidine. This would allow for its incorporation into a pyrimidine ring system, leading to the formation of substituted pyrimidines. A notable example in a related system involves the synthesis of triazole-pyrimidine-methylbenzonitrile derivatives, highlighting the utility of the benzonitrile (B105546) moiety in constructing such heterocycles. researchgate.net

Potential Reaction Reactant Resulting Heterocycle
Nitrile reduction and amidine formation, followed by condensation1,3-dicarbonyl compoundSubstituted Pyrimidine
Reaction with hydrazines (hypothetical)Hydrazine derivativesPyrazole or Triazole derivatives

Annelation Reactions to Form Fused Ring Systems

The aromatic ring of this compound provides a foundation for the construction of fused heterocyclic systems through annelation reactions. These reactions involve the building of a new ring onto an existing one. By strategically activating the positions ortho to the existing substituents, it is conceivable to construct fused thiophenes, pyridines, or other heterocyclic rings. For instance, a reaction sequence involving ortho-lithiation followed by reaction with an appropriate electrophile and subsequent cyclization could lead to the formation of thieno[c]benzonitrile or other fused systems.

Scaffold for Advanced Material Science Research

The structural features of this compound also suggest its potential utility as a building block in the field of material science, particularly in the design of specialty polymers and liquid crystalline materials.

Monomers and Intermediates for Specialty Polymers and Copolymers

The benzonitrile group is a known functional group in the synthesis of various polymers. The presence of the nitrile group can impart specific properties to the resulting polymer, such as thermal stability and specific solubility characteristics. This compound could potentially be used as a monomer or an intermediate in the synthesis of specialty polymers. For example, polymerization could be initiated at the methyl group or through reactions involving the nitrile or methylthio groups, leading to polymers with unique architectures and properties.

Building Blocks for Liquid Crystalline Materials and Optoelectronic Devices

Liquid crystalline materials are characterized by their unique anisotropic properties. The rigid aromatic core of this compound, combined with the polar nitrile group, are features commonly found in liquid crystal molecules. The methyl and methylthio groups can influence the molecular packing and, consequently, the mesomorphic properties. By incorporating this molecule into larger, more complex structures, it may be possible to design novel liquid crystalline materials with specific phase behaviors. The thioether linkage is known to influence the properties of liquid crystals, and the benzonitrile moiety is a common component in liquid crystal design.

Precursors for Fluorescent Probes and Dyes

There is no available scientific literature detailing the use of this compound as a direct precursor for the synthesis of fluorescent probes or dyes. While the benzonitrile and thioether moieties are present in various fluorescent compounds, specific synthetic routes originating from this compound have not been reported.

Intermediate in the Synthesis of Agrochemicals and Veterinary Compounds

A comprehensive search did not yield any instances of this compound being utilized as an intermediate in the documented synthetic pathways of existing agrochemicals or veterinary compounds.

Ligand Precursor in Coordination Chemistry and Catalysis

Information regarding the design and synthesis of metal chelators specifically derived from this compound is not present in the available chemical literature. The potential of the nitrile and thioether groups within this specific molecule to act as a bidentate ligand for metal chelation has not been explored in published research.

There are no documented applications of ligands derived from this compound in either homogeneous or heterogeneous catalysis. The catalytic activity of metal complexes formed from this specific precursor remains an uninvestigated area of research.

Analytical Methodologies for Detection and Quantification of 5 Methyl 2 Methylthio Benzonitrile

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the analysis of organic compounds like 5-Methyl-2-(methylthio)benzonitrile, enabling the separation of the analyte from impurities and its subsequent quantification.

Gas chromatography, particularly when coupled with mass spectrometry, is a powerful tool for the analysis of volatile and semi-volatile compounds such as this compound. The technique separates compounds based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

Research Findings: While specific GC-MS studies on this compound are not extensively documented in publicly available literature, methods for structurally similar substituted benzonitriles and benzoylindoles can be adapted. For instance, the analysis of regioisomeric benzoyl-substituted-1-n-pentylindoles has demonstrated the capability of GC-MS to differentiate between isomers based on their fragmentation patterns and retention times. nih.gov The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the loss of methyl, thio-methyl, and cyano groups.

A hypothetical GC-MS method for the analysis of this compound could employ a mid-polarity capillary column, such as one coated with trifluoropropyl methyl polysiloxane, which has been shown to provide excellent resolution for isomeric compounds. nih.gov The temperature program would typically start at a lower temperature and ramp up to a higher temperature to ensure the elution of the compound and any potential impurities.

Table 1: Hypothetical GC-MS Parameters for the Analysis of this compound

ParameterValue
Column Rtx-200 (100% trifluoropropyl methyl polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Oven Program Initial temperature 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Carrier Gas Helium at a constant flow of 1 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-450

This table presents a hypothetical set of parameters based on methods used for structurally similar compounds and serves as a starting point for method development.

High-performance liquid chromatography is a versatile technique for the separation and quantification of a wide range of organic compounds. For a compound like this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase.

Research Findings: Specific HPLC methods for this compound are not readily available in the literature. However, methods for other substituted benzenes and aromatic compounds provide a strong basis for method development. For instance, a rapid separation of a mixture of aromatic compounds, including benzonitrile (B105546), was achieved using a Phenyl-Hexyl stationary phase. mac-mod.com The mobile phase typically consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. The addition of a small amount of acid, such as formic acid or trifluoroacetic acid, can improve peak shape, especially when using mass spectrometry detection. mdpi.com

LC-MS and LC-MS/MS are highly sensitive and selective techniques that couple the separation power of HPLC with the detection capabilities of mass spectrometry. These methods are particularly useful for the quantification of compounds at low concentrations in complex matrices. A sensitive LC-MS/MS method was developed for the quantification of benzonaphthyridine derivatives, demonstrating the utility of this technique for related structures. nih.gov

Table 2: Proposed HPLC and LC-MS Parameters for this compound Analysis

ParameterHPLC (UV Detection)LC-MS/MS
Column HALO Phenyl-Hexyl (4.6 x 150 mm, 2.7 µm) or equivalent C18 columnZorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent
Mobile Phase A Water0.1% Formic Acid in Water
Mobile Phase B Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient Isocratic or Gradient (e.g., 50-90% B over 10 min)Gradient (e.g., 10-95% B over 5 min)
Flow Rate 1.0 mL/min0.4 mL/min
Column Temperature 30 °C40 °C
Detection UV at an appropriate wavelength (e.g., 254 nm)ESI+, Multiple Reaction Monitoring (MRM)

This table presents proposed starting conditions for HPLC and LC-MS/MS method development for this compound based on established methods for similar compounds.

This compound itself is not chiral. However, if it were used as a precursor to synthesize chiral derivatives, for example, through the introduction of a chiral center or by creating a molecule with axial chirality (atropisomers), then chiral chromatography would be essential for the separation and quantification of the resulting enantiomers.

Research Findings: While there is no specific information on the chiral separation of derivatives of this compound, general principles of chiral chromatography would apply. Chiral stationary phases (CSPs) are used to achieve enantiomeric separation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based CSPs are commonly employed. For atropisomeric biaryls, which can possess a nitrile group, cyclofructan-based CSPs have been shown to be effective. nih.gov The choice of mobile phase, typically a mixture of alkanes and alcohols in normal-phase mode or aqueous buffers with organic modifiers in reversed-phase mode, is critical for achieving separation.

Electrochemical Methods for Quantitative Analysis

Electrochemical methods offer a sensitive and often cost-effective alternative for the quantification of electroactive compounds. The thioether group in this compound is susceptible to electrochemical oxidation, which can be exploited for analytical purposes.

Research Findings: The electrochemical oxidation of thioethers to sulfoxides and sulfones is a well-established reaction. acs.orgdoaj.orgrsc.org This process involves the transfer of electrons at an electrode surface at a specific potential. By using techniques such as cyclic voltammetry, differential pulse voltammetry, or amperometry, the current generated from the oxidation of the thioether can be measured and correlated to its concentration. The oxidation potential will be influenced by the substituents on the aromatic ring. While these studies often focus on synthetic applications, the underlying principles are directly applicable to developing quantitative analytical methods. For instance, a workflow for scaling up the electrochemical oxidation of a thioether to a sulfone involved detailed analytical monitoring, which could be adapted for quantitative analysis. acs.org

Spectrophotometric Approaches for Detection

UV-Visible spectrophotometry is a simple and rapid technique for the detection and quantification of compounds that absorb ultraviolet or visible light. The benzonitrile core of this compound contains a chromophore that absorbs in the UV region.

Research Findings: The UV absorption spectrum of benzonitrile has been well-characterized. nist.govaps.org The introduction of substituents on the benzene (B151609) ring, such as the methyl and methylthio groups in this compound, will influence the position and intensity of the absorption maxima (λmax). Generally, auxochromic groups like the methyl and methylthio groups are expected to cause a bathochromic (red) shift in the λmax compared to unsubstituted benzonitrile. The absorption spectrum of a compound is also influenced by the solvent used. researchgate.netshimadzu.com For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes for Diverse Analogs

The synthesis of 5-Methyl-2-(methylthio)benzonitrile and its analogs is poised for significant advancements, with a strong emphasis on developing more efficient and environmentally benign methodologies. Current strategies for creating similar aryl thioethers and functionalized benzonitriles often rely on classical methods that can be improved upon in terms of atom economy, catalyst efficiency, and waste reduction.

Future research will likely focus on the following areas:

Catalytic C-H Functionalization: A primary goal will be the direct introduction of the methylthio group onto a 5-methylbenzonitrile scaffold, or the cyano group onto a 4-methylthioanisole framework, through transition-metal-catalyzed C-H activation. acs.orgrsc.orgnih.govnih.gov This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste. The development of catalysts that can selectively functionalize specific C-H bonds in the presence of other reactive sites will be a key challenge. acs.orgrsc.orgnih.govnih.gov

Greener Catalysis: A shift towards more sustainable catalytic systems is anticipated. This includes the use of earth-abundant metal catalysts like copper, iron, and nickel as alternatives to precious metals such as palladium. acsgcipr.org Furthermore, the development of recyclable catalysts and the use of environmentally friendly solvents will be crucial.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a mild and powerful tool for forging carbon-sulfur bonds. researchgate.netacs.orgacs.org Future research could explore the use of photoredox catalysts for the synthesis of this compound analogs under ambient conditions, potentially enabling new reaction pathways that are inaccessible through traditional thermal methods.

A comparison of potential synthetic strategies is presented in the table below:

Synthesis StrategyPotential AdvantagesPotential Challenges
Cross-Coupling Reactions High yields, good functional group toleranceUse of pre-functionalized starting materials, potential for metal contamination
C-H Functionalization High atom economy, reduced synthetic stepsRegioselectivity control, catalyst development
Nucleophilic Aromatic Substitution (SNAr) Can be effective for activated systemsRequires specific electronic properties of the aromatic ring
Photoredox Catalysis Mild reaction conditions, unique reactivitySubstrate scope, catalyst stability

Exploration of Untapped Reactivity Profiles of the Compound

The reactivity of this compound is dictated by the interplay of its three key functional groups: the nitrile, the methylthio group, and the aromatic ring with its methyl substituent. A thorough investigation of its reactivity will unlock its potential as a versatile building block in organic synthesis.

Key areas for future reactivity studies include:

Transformations of the Nitrile Group: The cyano group is a versatile functional handle that can be converted into a variety of other functionalities, including amines, amides, carboxylic acids, and tetrazoles. Research will likely focus on developing selective transformations of the nitrile group in the presence of the sulfur-containing moiety.

Oxidation and Reduction of the Thioether: The methylthio group can be oxidized to the corresponding sulfoxide (B87167) and sulfone, which can significantly alter the electronic properties and reactivity of the molecule. These oxidized derivatives could serve as valuable intermediates for further functionalization or as target molecules with unique properties.

Electrophilic and Nucleophilic Aromatic Substitution: The substitution pattern on the benzene (B151609) ring will direct further functionalization. Computational studies can predict the most likely sites for electrophilic and nucleophilic attack, guiding experimental efforts to synthesize a diverse range of polysubstituted aromatic compounds.

Metal-Complexation: The sulfur atom and the nitrile group can act as ligands for transition metals, opening up possibilities for the design of novel catalysts and functional materials.

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis Design

Future applications of AI and ML in this area include:

Retrosynthesis and Route Prediction: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to this compound and its derivatives. chemcopilot.comjelsciences.comnih.govarxiv.orgchemrxiv.org These tools can analyze vast reaction databases to identify the most promising disconnections and reaction conditions, accelerating the discovery of new synthetic pathways. beilstein-journals.orgbeilstein-journals.org

Reaction Optimization: Machine learning algorithms can be employed to optimize reaction conditions, such as catalyst loading, temperature, and solvent, to maximize yield and minimize by-product formation. bohrium.comresearchgate.netbeilstein-journals.orgbeilstein-journals.org This data-driven approach can significantly reduce the number of experiments required to identify optimal conditions.

Prediction of Properties: AI models can be trained to predict the physicochemical and biological properties of novel analogs of this compound, enabling the in silico screening of large virtual libraries of compounds for desired characteristics.

Advanced Materials Applications Beyond Current Scope

The unique combination of a polar nitrile group and a polarizable thioether moiety makes this compound an intriguing candidate for the development of advanced materials. While direct applications are yet to be explored, the properties of related organosulfur and benzonitrile-containing materials suggest several promising avenues.

Potential applications in advanced materials include:

Thioether-Functionalized Polymers: Incorporation of the this compound unit into polymer backbones could lead to materials with interesting properties. Thioether-containing polymers have shown promise as self-healing materials, materials for heavy metal ion sequestration, and oxidation-responsive materials for drug delivery. acs.orgnih.govnih.govrsc.orgbiorxiv.org The presence of the nitrile group could further enhance the functionality of these polymers, for example, by providing sites for cross-linking or for coordinating with metal ions.

Organic Electronics: Aryl nitriles and thioethers are known to be components of organic electronic materials. britannica.com The specific electronic properties of this compound could make it a useful building block for the synthesis of organic semiconductors, light-emitting diodes (OLEDs), or components of rechargeable batteries. researchgate.netresearchgate.net

Liquid Crystals: The rigid, polar structure of benzonitrile (B105546) derivatives is a common feature in liquid crystalline materials. The introduction of the methyl and methylthio groups could be used to fine-tune the mesomorphic properties of such materials.

Addressing Research Gaps and Challenges in the Chemistry of Alkylthiobenzonitriles

The broader class of alkylthiobenzonitriles, to which this compound belongs, presents several research gaps and challenges that need to be addressed to unlock their full potential.

Key challenges and future research directions include:

Selective Synthesis: Developing synthetic methods that allow for the precise and selective introduction of the alkylthio and nitrile groups at various positions on the benzene ring remains a significant challenge. Overcoming this will require the development of highly selective catalysts and a deeper understanding of the factors controlling regioselectivity in C-H functionalization and cross-coupling reactions.

Understanding Structure-Property Relationships: A systematic investigation into how the substitution pattern and the nature of the alkylthio group influence the electronic, optical, and biological properties of these compounds is needed. This will require the synthesis of a diverse library of analogs and their thorough characterization.

Toxicity and Environmental Impact: As with all new chemical entities, a thorough evaluation of the toxicity and environmental impact of alkylthiobenzonitriles and their degradation products is essential before they can be considered for widespread application. acs.orgscribd.com

Malodorous Nature of Thiols: The use of volatile and malodorous thiols as starting materials in the synthesis of thioethers is a practical challenge. scribd.com The development of odorless and stable thiol surrogates is a key area of research in organosulfur chemistry. acs.orgscribd.com

Q & A

Q. Validation Strategy :

  • Track intermediates via HPLC-MS.
  • Confirm regioselectivity using NOESY or X-ray crystallography.

How can computational chemistry predict the reactivity of this compound?

Q. Advanced Research Focus

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic/nucleophilic sites. The nitrile group exhibits high electrophilicity (Fukui indices: f⁻ = 0.15) .
  • Solvent Effects : Use COSMO-RS to simulate solubility in polar solvents (e.g., logP = 2.1 in DMF) .
  • Reaction Pathway Modeling : Compare activation energies for competing pathways (e.g., SNAr vs. radical mechanisms) .

Software Tools : Gaussian 16, ORCA, or ADF for energy profiling.

How do substituents influence the electronic properties of benzonitrile derivatives?

Advanced Research Focus
The methylthio group (-SMe) donates electron density via resonance, altering reactivity:

  • Hammett Constants : σₚ = -0.15 for -SMe, indicating mild electron-donating effects.
  • Impact on Nitrile Reactivity : Reduced electrophilicity compared to unsubstituted benzonitrile (ΔE = 8.2 kcal/mol via DFT) .

Q. Experimental Validation :

  • Cyclic voltammetry to measure redox potentials.
  • Compare reaction rates in SNAr reactions with nitrobenzene derivatives.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.